molecular formula C15H8F6O3 B1618639 3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid CAS No. 406725-93-7

3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid

Cat. No.: B1618639
CAS No.: 406725-93-7
M. Wt: 350.21 g/mol
InChI Key: BLPUJDWDLFXOJQ-UHFFFAOYSA-N
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Description

3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid is a complex organic compound characterized by the presence of trifluoromethyl groups, a furan ring, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid typically involves multiple steps, starting with the preparation of the furan ring and the introduction of the trifluoromethyl groups. One common method involves the reaction of 3,5-bis(trifluoromethyl)phenylboronic acid with a suitable furan derivative under Suzuki coupling conditions. The resulting intermediate is then subjected to further reactions to introduce the propenoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol or aldehyde.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the propenoic acid moiety may produce alcohols or aldehydes.

Scientific Research Applications

3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry and materials science.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or biochemical probes.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a potential lead compound for drug discovery.

    Industry: The compound can be used in the development of advanced materials, such as polymers with enhanced properties due to the presence of trifluoromethyl groups.

Mechanism of Action

The mechanism by which 3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)benzoic acid: Similar in structure but lacks the furan ring and propenoic acid moiety.

    3,5-Bis(trifluoromethyl)phenylboronic acid: Contains the trifluoromethyl groups but differs in the functional groups attached to the phenyl ring.

Uniqueness

3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid is unique due to the combination of trifluoromethyl groups, a furan ring, and a propenoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for a wide range of applications in research and industry.

Properties

IUPAC Name

3-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O3/c16-14(17,18)9-5-8(6-10(7-9)15(19,20)21)12-3-1-11(24-12)2-4-13(22)23/h1-7H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPUJDWDLFXOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90317619
Record name 3-{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406725-93-7
Record name 3-{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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